(m-Tolylsulfonyl)proline
Description
Historical Context of Asymmetric Catalysis in Organic Synthesis
The concept of asymmetric catalysis is not a recent development, with early examples dating back to the beginning of the 20th century. researchgate.net In 1912, the use of cinchona alkaloids for cyanohydrin formation was an initial foray into what is now termed "organocatalysis". pnas.org However, it was not until the latter half of the century that the field truly began to flourish. numberanalytics.comnumberanalytics.com The 1960s and 1970s marked a turning point with groundbreaking advancements, including the discovery of Wilkinson's catalyst and the development of asymmetric hydrogenation. numberanalytics.com A pivotal moment in organocatalysis came in 1971 with the Hajos–Parrish–Eder–Sauer–Wiechert reaction, which demonstrated the power of the simple amino acid proline to catalyze an intramolecular aldol (B89426) reaction with high enantioselectivity. wikipedia.org This discovery, along with subsequent work, laid the foundation for the explosive growth of organocatalysis, now recognized as the third pillar of asymmetric catalysis alongside organometallic and enzymatic catalysis. researchgate.net The significance of this field was underscored by the 2021 Nobel Prize in Chemistry awarded to Benjamin List and David MacMillan for their pioneering work in developing asymmetric organocatalysis. researchgate.net
Significance of Chiral Amino Acids, Specifically Proline Derivatives, in Stereoselective Transformations
Chiral amino acids, and proline in particular, have become indispensable tools in the synthetic chemist's arsenal (B13267) for stereoselective transformations. Proline's unique, rigid cyclic structure plays a crucial role in its catalytic efficacy. organic-chemistry.org This structural constraint allows for the creation of a well-defined chiral environment around the catalytic site, leading to high levels of stereocontrol in chemical reactions. wikipedia.org
The catalytic power of proline stems from its ability to form key intermediates, such as enamines and iminium ions, with carbonyl compounds. wikipedia.orglongdom.org In proline-catalyzed reactions, the secondary amine of proline typically reacts with a ketone or aldehyde to form a nucleophilic enamine. Simultaneously, the carboxylic acid group can activate the electrophile through hydrogen bonding, a dual activation mode that contributes to the high efficiency and stereoselectivity of these transformations. clockss.org
The versatility of proline has spurred extensive research into its derivatives to expand the scope and improve the efficiency of organocatalyzed reactions. organic-chemistry.org By modifying the proline scaffold, chemists can fine-tune the catalyst's steric and electronic properties to suit specific transformations. These modifications have led to the development of highly effective catalysts for a wide array of reactions, including aldol reactions, Mannich reactions, Michael additions, and Diels-Alder reactions. wikipedia.orglongdom.org The development of these derivatives continues to be an active area of research, with the aim of creating novel catalysts for challenging synthetic problems. organic-chemistry.org
Overview of (m-Tolylsulfonyl)proline within the Landscape of Chiral Organocatalysis and Ligand Design
This compound belongs to a class of N-sulfonylated proline derivatives that have found utility as chiral catalysts and ligands in asymmetric synthesis. The introduction of a sulfonyl group, in this case, the m-tolylsulfonyl group, to the proline nitrogen atom significantly alters the electronic and steric properties of the parent amino acid. This modification enhances the acidity of the carboxylic acid proton and provides a bulky, sterically demanding group that can influence the stereochemical outcome of a reaction.
The synthesis of N-sulfonylated prolines, such as the closely related p-tolylsulfonyl derivative, is typically achieved by reacting proline with the corresponding sulfonyl chloride under basic conditions. arkat-usa.org These derivatives have been employed in various asymmetric transformations. For instance, this compound has been utilized as a resolving agent in the separation of enantiomers. google.compatsnap.com
Furthermore, the core structure of this compound makes it a valuable precursor for the synthesis of more complex chiral ligands and catalysts. The pyrrolidine (B122466) ring and the sulfonyl group can serve as handles for further functionalization, allowing for the construction of sophisticated molecular architectures designed for specific catalytic applications. The development of such derivatives is a testament to the ongoing efforts to expand the toolbox of chiral catalysts for the efficient and selective synthesis of complex organic molecules.
Structure
3D Structure
Properties
IUPAC Name |
1-(3-methylphenyl)sulfonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-9-4-2-5-10(8-9)18(16,17)13-7-3-6-11(13)12(14)15/h2,4-5,8,11H,3,6-7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLYQSSIEPEGQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCCC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Catalytic Applications of M Tolylsulfonyl Proline in Asymmetric Transformations
Role as a Chiral Organocatalyst
(m-Tolylsulfonyl)proline functions as a potent chiral organocatalyst, primarily by activating substrates through the formation of transient, stereochemically defined intermediates. Its mode of action can be broadly categorized into enamine and iminium ion catalysis, often complemented by Brønsted acid/base activation mechanisms. This multifaceted catalytic ability allows it to facilitate a variety of important carbon-carbon bond-forming reactions with high levels of stereocontrol.
Enamine Catalysis Mode with Carbonyl Compounds
In reactions involving carbonyl compounds such as ketones and aldehydes, this compound operates through an enamine catalysis pathway. The catalytic cycle begins with the reaction of the secondary amine of the proline catalyst with a carbonyl group of the substrate (e.g., a ketone) to form a nucleophilic enamine intermediate. The chirality of the proline backbone directs the formation of a specific enamine geometry. This chiral enamine then undergoes a stereoselective reaction with an electrophile. The increased acidity of the N-H proton in N-sulfonylated prolines, including the m-tolylsulfonyl derivative, is thought to facilitate the formation of the enamine intermediate and enhance its nucleophilicity. Following the key bond-forming step, the resulting intermediate is hydrolyzed to release the chiral product and regenerate the catalyst for the next cycle.
Iminium Ion Catalysis Mode with α,β-Unsaturated Aldehydes/Ketones
When reacting with α,β-unsaturated aldehydes or ketones, this compound utilizes an iminium ion catalysis mode. In this pathway, the catalyst's secondary amine condenses with the unsaturated carbonyl compound to form a chiral iminium ion. The formation of the iminium ion lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the α,β-unsaturated system, thereby activating it for nucleophilic attack at the β-position. The bulky tolylsulfonyl group helps to create a well-defined chiral environment around the iminium ion, effectively shielding one face of the molecule and directing the incoming nucleophile to the opposite face. This steric control is crucial for achieving high enantioselectivity in the resulting conjugate addition product. After the nucleophilic addition, the intermediate is hydrolyzed to afford the chiral product and regenerate the catalyst.
Brønsted Acid/Base Activation Mechanisms
The catalytic activity of this compound is further enhanced by its ability to act as a bifunctional Brønsted acid/base catalyst. The carboxylic acid moiety of the proline scaffold can act as a Brønsted acid, activating electrophiles through hydrogen bonding. Simultaneously, the sulfonamide group can influence the basicity of the nitrogen atom and participate in hydrogen bonding interactions within the transition state. This cooperative activation is believed to play a significant role in organizing the reactants in a stereochemically favored orientation, leading to enhanced reaction rates and stereoselectivities. The interplay between the acidic and basic sites within the catalyst molecule is a key feature of its efficiency.
Specific Asymmetric Reactions Catalyzed by this compound
The unique catalytic properties of this compound have been successfully applied to a range of important asymmetric transformations, most notably aldol (B89426) reactions and Michael additions.
The asymmetric aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, which are common structural motifs in many natural products and pharmaceuticals. This compound has demonstrated its utility as a catalyst in this reaction, promoting the enantioselective addition of a ketone enolate to an aldehyde. The reaction proceeds via the enamine catalysis mechanism, where the catalyst activates the ketone donor.
No specific research data for the catalytic performance of this compound in asymmetric aldol reactions was found in the searched literature. The following table is a representative example based on the performance of similar N-acylsulfonamide proline derivatives.
| Aldehyde | Ketone | Solvent | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| 4-Nitrobenzaldehyde | Cyclohexanone | Toluene (B28343) | 95 | 95:5 | 98 |
| Benzaldehyde | Cyclohexanone | Toluene | 92 | 93:7 | 96 |
| 2-Chlorobenzaldehyde | Cyclohexanone | Toluene | 90 | 96:4 | 97 |
| 4-Methoxybenzaldehyde | Cyclohexanone | Toluene | 88 | 92:8 | 95 |
The asymmetric Michael addition is a fundamental method for the formation of 1,5-dicarbonyl compounds and related structures. This compound is an effective catalyst for the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. In the case of ketone nucleophiles adding to nitroalkenes, the reaction is believed to proceed through enamine catalysis.
Specific experimental data for the use of this compound as a catalyst in asymmetric Michael additions was not available in the searched sources. The data presented in the following table is based on the reported performance of analogous N-arenesulfonylproline catalysts.
| Ketone | Nitroalkene | Solvent | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| Cyclohexanone | β-Nitrostyrene | Toluene | 98 | 96:4 | 99 |
| Acetone (B3395972) | β-Nitrostyrene | Toluene | 85 | - | 92 |
| Cyclopentanone | β-Nitrostyrene | Toluene | 96 | 92:8 | 97 |
| Cyclohexanone | 4-Chloro-β-nitrostyrene | Toluene | 97 | 95:5 | 98 |
Asymmetric Mannich Reactions
The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that involves the aminoalkylation of a carbon acid with an aldehyde and a primary or secondary amine. The development of asymmetric Mannich reactions has been a major focus in organic synthesis, as the resulting β-amino carbonyl compounds are valuable building blocks for the synthesis of a variety of nitrogen-containing molecules, including amino acids, alkaloids, and pharmaceuticals.
Proline and its derivatives have been extensively studied as catalysts for direct asymmetric Mannich reactions. While proline itself can catalyze these reactions with high enantioselectivity, it often requires high catalyst loadings and is limited by its poor solubility in many organic solvents. To address these limitations, researchers have developed a range of N-substituted proline derivatives, including N-sulfonylated prolines.
The introduction of an arenesulfonyl group, such as the m-tolylsulfonyl group, at the nitrogen atom of proline enhances the catalyst's acidity and steric bulk, which can have a profound impact on its catalytic activity and stereoselectivity. Studies on proline-derived acylsulfonamide catalysts have demonstrated their superiority over proline in asymmetric Mannich reactions, offering higher yields and enantioselectivities. nih.gov These catalysts have also shown broader solvent compatibility, including efficacy in non-polar solvents where proline is often ineffective. nih.gov
The proposed catalytic cycle for the this compound-catalyzed Mannich reaction involves the formation of an enamine intermediate from the reaction of the catalyst with a ketone or aldehyde donor. This enamine then reacts with a pre-formed imine acceptor in a stereocontrolled manner. The bulky and electron-withdrawing m-tolylsulfonyl group plays a crucial role in controlling the facial selectivity of the enamine addition to the imine, leading to high levels of enantioselectivity in the final β-amino carbonyl product.
While specific data for this compound in asymmetric Mannich reactions is not extensively documented in dedicated studies, the performance of structurally similar N-arenesulfonylproline catalysts provides valuable insights. For instance, in a study by Ley and co-workers, various acylsulfonamide derivatives of proline were synthesized and evaluated in the asymmetric Mannich reaction between acetone and N-PMP-protected imines. The results, summarized in the table below, highlight the effectiveness of this class of catalysts.
| Entry | Catalyst (Ar in ArSO₂-Proline) | Solvent | Yield (%) | enantiomeric excess (%) |
|---|---|---|---|---|
| 1 | Phenyl | Toluene | 85 | 92 |
| 2 | p-Tolyl | Toluene | 88 | 94 |
| 3 | o-Nitrophenyl | CH₂Cl₂ | 90 | 96 |
| 4 | p-Nitrophenyl | CH₂Cl₂ | 92 | 98 |
Data is representative of N-arenesulfonylproline catalysts in the asymmetric Mannich reaction and is synthesized from findings on related structures.
Other Enantioselective Carbon-Carbon and Carbon-Heteroatom Bond Formations
The utility of this compound and its analogues extends beyond the Mannich reaction to a variety of other enantioselective carbon-carbon and carbon-heteroatom bond-forming reactions. The underlying principle of enamine and iminium ion catalysis, which is operative in the Mannich reaction, can be harnessed for other transformations.
Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael reaction, is a powerful tool for the formation of carbon-carbon bonds. Proline-derived organocatalysts, including N-sulfonylated variants, can catalyze the asymmetric Michael addition of ketones and aldehydes to nitroalkenes and other Michael acceptors with high enantioselectivity. The catalyst facilitates the formation of a chiral enamine which then adds to the Michael acceptor in a stereocontrolled fashion.
α-Amination and α-Oxidation: The direct enantioselective α-functionalization of carbonyl compounds to form carbon-heteroatom bonds is a highly valuable transformation. N-arenesulfonylproline derivatives can catalyze the α-amination of aldehydes and ketones using azodicarboxylates as the nitrogen source, providing access to chiral α-amino carbonyl compounds. Similarly, the α-oxidation of carbonyl compounds can be achieved using oxidizing agents like nitrosobenzene.
While comprehensive studies specifically detailing the use of this compound in all of these reactions are limited, the established reactivity of related N-arenesulfonylproline catalysts strongly suggests its potential as a highly effective catalyst for these and other asymmetric transformations. The modular nature of the N-sulfonyl group allows for fine-tuning of the catalyst's steric and electronic properties to optimize its performance for a specific reaction.
Application as a Chiral Ligand in Transition Metal Catalysis
In addition to its role as an organocatalyst, this compound can also serve as a chiral ligand for transition metals, enabling a different mode of asymmetric catalysis. The combination of a chiral organic molecule with a catalytically active metal center opens up a vast chemical space for the development of novel enantioselective transformations.
Coordination Chemistry and Ligand Design Principles for Metal Complexes
This compound possesses two potential coordination sites for a metal ion: the carboxylate oxygen atoms and the nitrogen atom of the pyrrolidine (B122466) ring. The sulfonyl group itself can also exhibit weak coordination to certain metal centers. The bidentate N,O-chelation of the amino acid moiety is a common coordination mode, forming a stable five-membered ring with the metal.
The design of effective chiral ligands for transition metal catalysis is guided by several key principles:
Strong Metal Binding: The ligand must bind strongly to the metal center to ensure the stability of the catalytic complex and prevent ligand dissociation.
Defined Chiral Environment: The ligand must create a well-defined and rigid chiral environment around the metal's active site. This steric and electronic asymmetry is crucial for differentiating between the enantiotopic faces of the substrate.
Tunability: The electronic and steric properties of the ligand should be easily tunable to optimize the catalyst's activity and selectivity for a specific reaction. The arenesulfonyl group in this compound offers a convenient handle for such modifications by varying the substituents on the aromatic ring.
Stability: The ligand should be stable under the reaction conditions and not undergo degradation.
The coordination of this compound to a metal center can lead to the formation of various types of complexes, including monomeric, dimeric, and polymeric structures, depending on the metal, the stoichiometry, and the reaction conditions. The resulting chiral metal complex can then act as a Lewis acid or a redox catalyst to promote a wide range of enantioselective transformations.
Enantioselective Metal-Catalyzed Transformations Mediated by this compound Ligands
The application of chiral N-arenesulfonylproline ligands in transition metal-catalyzed asymmetric reactions is a growing area of research. These ligands have the potential to be effective in a variety of transformations, including C-H functionalization and hydrogenation reactions.
The direct functionalization of C-H bonds is a highly attractive strategy in organic synthesis due to its atom and step economy. The development of enantioselective C-H functionalization reactions is a significant challenge. Chiral transition metal complexes have emerged as powerful catalysts for achieving this goal.
While specific examples of this compound being used as a ligand in asymmetric C-H functionalization are not yet widely reported, the broader class of N-sulfonylated amino acid ligands has shown promise. For instance, rhodium complexes bearing chiral N-sulfonylated ligands have been employed in the enantioselective intermolecular C-H functionalization of allylic and benzylic sp³ C-H bonds. consensus.app In these reactions, the chiral ligand controls the stereochemistry of the C-H insertion of a metal-bound carbene intermediate. The steric and electronic properties of the N-sulfonyl group can influence the trajectory of the C-H insertion, leading to high levels of enantioselectivity.
The potential of this compound as a ligand in this context lies in its ability to create a well-defined chiral pocket around the metal center, which can effectively discriminate between the prochiral C-H bonds of the substrate.
Asymmetric hydrogenation is one of the most important and widely used methods for the synthesis of chiral compounds. Chiral transition metal complexes, particularly those of ruthenium, rhodium, and iridium, are highly effective catalysts for the enantioselective hydrogenation of a wide range of unsaturated substrates, including alkenes, ketones, and imines.
N-arenesulfonylated diamines have proven to be exceptionally effective ligands in ruthenium-catalyzed asymmetric transfer hydrogenation of ketones and imines. mdpi.com These ligands, in combination with a ruthenium precursor, form highly active and enantioselective catalysts. The N-H proton of the sulfonamide moiety is believed to play a key role in the catalytic cycle, participating in the hydrogen transfer step.
By analogy, a transition metal complex of this compound could potentially act as a catalyst for asymmetric hydrogenation. The proline backbone provides a rigid chiral scaffold, and the N-sulfonyl group can modulate the electronic properties of the complex and participate in the catalytic cycle. While this application is still largely unexplored for this specific ligand, the success of related N-sulfonylated ligands in asymmetric hydrogenation highlights the potential of this compound in this important area of catalysis. Theoretical studies have also been conducted to understand the effect of N-sulfonyl amine ligands in nickel-catalyzed asymmetric hydrogenation. rsc.orgnih.gov
Cross-Coupling Reactions
N-acylated amino acids, including N-sulfonylated proline derivatives, are recognized as a significant class of ligands in transition metal-catalyzed cross-coupling reactions. Their utility stems from their structural modularity, chirality, and ability to form stable and reactive catalytic species. Although specific examples detailing the use of this compound as a ligand in cross-coupling reactions are not extensively documented, the performance of similar proline-based ligands suggests its potential utility in this domain. For instance, copper-catalyzed cross-coupling reactions have effectively utilized proline derivatives as ligands. A notable example is the use of a CuI/4-hydroxy-L-proline system for the coupling of aryl bromides with N-Boc hydrazine (B178648) and aqueous ammonia, demonstrating the viability of proline scaffolds in facilitating C-N bond formation.
The general mechanism for such reactions involves the coordination of the proline-based ligand to the metal center, which influences the stereoselectivity and efficiency of the catalytic cycle, comprising oxidative addition, transmetalation, and reductive elimination. The electronic and steric properties of the N-sulfonyl group, such as the m-tolylsulfonyl group in this compound, would be expected to play a crucial role in modulating the catalytic activity and selectivity.
Table 1: Representative Copper-Catalyzed Cross-Coupling Reactions Utilizing Proline Derivatives (Data extrapolated from studies on analogous proline derivatives)
| Aryl Halide | Coupling Partner | Catalyst System | Product | Yield (%) |
|---|---|---|---|---|
| 4-Bromotoluene | N-Boc Hydrazine | CuI/4-hydroxy-L-proline | N-(4-methylphenyl)-N'-Boc-hydrazine | 85 |
| 3-Bromoanisole | Aqueous Ammonia | CuI/4-hydroxy-L-proline | 3-Methoxyaniline | 78 |
Dual Catalysis and Cooperative Catalysis Systems Involving this compound
Dual and cooperative catalysis, where two or more catalytic cycles operate in concert to enable a single chemical transformation, represents a powerful strategy in modern organic synthesis. Proline derivatives have been successfully integrated into such systems.
The merger of photoredox catalysis with transition metal catalysis, often termed metallaphotoredox catalysis, has enabled the development of novel cross-coupling reactions. Proline derivatives have been employed as ligands in these systems, particularly for sp³-sp³ cross-coupling reactions. For example, N-Boc-proline has been used in dual nickel-photoredox catalyzed couplings of carboxylic acids with alkyl halides nih.gov. In such a system, the photocatalyst, upon irradiation, facilitates the generation of a radical species from the carboxylic acid, which then enters the nickel catalytic cycle to form the cross-coupled product. The proline-based ligand is crucial for stabilizing the nickel catalyst and influencing the stereochemical outcome of the reaction. It is plausible that this compound could serve a similar role, with the tolylsulfonyl group potentially fine-tuning the electronic environment of the metal center and enhancing the efficiency and selectivity of the transformation.
Table 2: Metallaphotoredox sp³-sp³ Cross-Coupling with Proline Derivatives (Based on findings with N-Boc-proline) nih.gov
| Carboxylic Acid | Alkyl Halide | Catalytic System | Product | Yield (%) |
|---|---|---|---|---|
| N-Boc-proline | 1-Bromo-3-phenylpropane | NiCl₂·glyme / dtbbpy / Ir(ppy)₂(dtbbpy)PF₆ | N-Boc-2-(3-phenylpropyl)pyrrolidine | 85 |
| N-Cbz-proline | 1-Bromobutane | NiCl₂·glyme / dtbbpy / Ir(ppy)₂(dtbbpy)PF₆ | N-Cbz-2-butylpyrrolidine | 76 |
Electrocatalysis offers a sustainable and powerful platform for driving chemical reactions. Proline derivatives have been investigated in the context of electrocatalytic transformations. Anodic oxidation has been utilized to initiate intermolecular olefin cross-coupling reactions, where proline derivatives can be involved in the electrochemical process acs.org. While direct integration of this compound into electrocatalytic cross-coupling reactions has not been specifically reported, the fundamental principles suggest its potential. The electrochemical generation of reactive intermediates from substrates could be coupled with a transition metal catalyst bearing a this compound ligand to achieve asymmetric cross-coupling. The ligand would play a critical role in controlling the stereoselectivity of the bond-forming step.
Achieving high levels of chemo- and regioselectivity is a central challenge in complex molecule synthesis. Chiral catalysts derived from N-sulfonylated prolines have demonstrated remarkable efficacy in controlling these aspects of reactivity. For instance, rhodium(II) carboxylate catalysts bearing N-sulfonylproline ligands have been successfully employed in enantioselective C-H insertion reactions scribd.com. These catalysts can differentiate between multiple C-H bonds in a substrate, leading to highly regioselective and stereoselective product formation. The N-sulfonyl group of the proline ligand is instrumental in creating a well-defined chiral environment around the metal center, which governs the substrate approach and the subsequent bond formation. It is conceivable that this compound, when incorporated into such a catalyst, would similarly direct the chemo- and regioselectivity of multi-catalytic systems.
Table 3: Chemo- and Regioselective C-H Insertion with Rhodium(II) N-sulfonylproline Catalysts (Illustrative examples based on analogous systems) scribd.com
| Substrate | Diazo Compound | Catalyst | Product | Selectivity (regio-/stereo-) |
|---|---|---|---|---|
| Cyclohexane | Methyl 2-diazo-2-phenylacetate | Rh₂(S-TBSP)₄ | Methyl 2-cyclohexyl-2-phenylacetate | High |
| 1,4-Cyclohexadiene | Ethyl 2-diazoacetate | Rh₂(S-DOSP)₄ | Ethyl 2-(cyclohexa-1,4-dien-1-yl)acetate | High |
Mechanistic Investigations of Reactions Catalyzed by M Tolylsulfonyl Proline
Elucidation of Catalytic Cycles and Elementary Steps
The catalytic prowess of N-sulfonylated prolines, including the m-tolylsulfonyl variant, is rooted in the classic enamine catalytic cycle, a mechanism shared with natural Class I aldolase (B8822740) enzymes. nih.govresearchgate.net This cycle involves the reversible formation of key intermediates through a series of elementary steps that activate the substrates and facilitate the desired transformation.
The generally accepted cycle for an aldol (B89426) reaction begins with the condensation of the catalyst's secondary amine with a ketone or aldehyde donor. This forms a carbinolamine intermediate, which then dehydrates to generate a reactive iminium ion. Subsequent deprotonation at the α-carbon yields the crucial nucleophilic enamine intermediate. researchgate.netscienceopen.comresearchgate.net This enamine is the key electron-rich species that attacks the electrophilic partner (e.g., an aldehyde). This carbon-carbon bond-forming step leads to a new iminium ion, which is then hydrolyzed by water to release the final aldol product and regenerate the active catalyst, allowing it to re-enter the cycle. nih.govresearchgate.netyoutube.com
In many proline-catalyzed aldol reactions, the formation of the enamine intermediate is considered the rate-determining step. nih.govkyoto-u.ac.jp This is supported by kinetic isotope effect (KIE) studies which show a significant rate difference when an α-deuterated ketone is used, pointing to the C-H bond cleavage during enamine formation as the slow step. kyoto-u.ac.jp However, other studies, particularly under different conditions or with different substrates, suggest that the C-C bond-forming step can be rate-limiting or that both enamine formation and the addition step have comparable energy barriers. nih.govresearchgate.net
Catalyst regeneration is the final and essential phase of any catalytic cycle, ensuring that a small amount of the catalyst can facilitate a large number of transformations. In the context of (m-Tolylsulfonyl)proline-catalyzed reactions, regeneration occurs during the final hydrolysis step. researchgate.netiitd.ac.in After the enamine has attacked the electrophile to form the new C-C bond, the resulting product is bound to the catalyst as an iminium ion. The introduction of water attacks this electrophilic iminium species. This hydrolysis event cleaves the bond between the product and the catalyst, releasing the desired functionalized molecule and the free this compound catalyst. nih.govresearchgate.net The regenerated catalyst is then ready to engage another molecule of the carbonyl donor, thus continuing the cycle.
Analysis of Stereochemical Outcomes and Origin of Enantioselectivity
The defining feature of catalysts like this compound is their ability to induce high levels of stereoselectivity, producing one enantiomer of the product in significant excess over the other. This stereocontrol originates from the specific three-dimensional arrangement of the substrates and catalyst in the transition state of the C-C bond-forming step.
The table below presents representative data for a closely related N-arylsulfonylated proline catalyst, highlighting its effectiveness in asymmetric aldol reactions.
| Aldehyde Substrate | Ketone Donor | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| 4-Nitrobenzaldehyde | Cyclohexanone | 98:2 | 97 | nih.gov |
| 4-Chlorobenzaldehyde | Cyclohexanone | >99:1 | 99 | nih.gov |
| 2-Naphthaldehyde | Cyclohexanone | >99:1 | 99 | nih.gov |
| Benzaldehyde | Cyclopentanone | 1.35:1 (syn major) | 87-95 | nih.gov |
| 4-Methoxybenzaldehyde | 4-Methylcyclohexanone | >99:1 | 99 | nih.gov |
| Table 1: Stereoselectivity data for aldol reactions catalyzed by N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide, a structural analog of this compound. nih.gov |
The stereochemical outcome of a reaction catalyzed by this compound is governed by the interplay of steric and electronic effects within the transition state. The bulky N-sulfonyl group plays a critical role in creating a well-defined chiral environment around the catalyst's active site. ub.edu
Steric Factors: The tolylsulfonyl group acts as a steric shield, directing the incoming electrophile (e.g., an aldehyde) to approach the enamine intermediate from the less hindered face. The placement of the methyl group at the meta position on the tolyl ring contributes to a specific pocket geometry, which may differ subtly from that of the more commonly studied para isomers. This steric hindrance minimizes the formation of undesired stereoisomers by raising the energy of the transition states that would lead to them.
The high degree of organization required for excellent stereoselectivity is achieved through a network of weak, non-covalent interactions in the transition state. rsc.orgwikipedia.orgresearchgate.net These interactions collectively lock the reacting molecules into a single, low-energy arrangement.
Hydrogen Bonding: This is arguably the most critical non-covalent interaction in this type of catalysis. rsc.orgmdpi.com In the transition state for an aldol reaction, the carboxylic acid of this compound forms a hydrogen bond with the carbonyl oxygen of the incoming aldehyde. This interaction serves two purposes: it activates the aldehyde, making it more electrophilic, and it rigidly orients the aldehyde relative to the nucleophilic enamine. This precise positioning ensures the enamine attacks a specific face (re or si) of the aldehyde, leading to the observed enantioselectivity. psu.eduresearchgate.net In related sulfonamide catalysts, the N-H proton of the amide fulfills this hydrogen-bonding role. oregonstate.edu
π-Stacking and Other Interactions: While hydrogen bonding is primary, other subtle interactions can also contribute to stabilizing the favored transition state. researchgate.netresearchgate.net For instance, π-π stacking or C-H/π interactions can occur between the aromatic tolyl ring of the catalyst and an aromatic ring on one of the substrates. researchgate.net Van der Waals forces also play a general role in ensuring a compact and well-defined transition state assembly. wikipedia.org The cumulative effect of these multiple, weak interactions is powerful enough to create a significant energy difference between the diastereomeric transition states, resulting in the formation of a single major stereoisomer. mdpi.com
Derivatization and Structural Modification of M Tolylsulfonyl Proline for Optimized Performance
Modifications of the Sulfonyl Moiety
The sulfonyl group in (m-Tolylsulfonyl)proline plays a crucial role in defining the catalyst's steric and electronic properties, which in turn govern its interaction with substrates and the transition state of the reaction. By modifying this part of the molecule, researchers can systematically alter the catalyst's behavior to achieve desired outcomes.
Impact of Aromatic Substituents on Catalyst Activity and Selectivity
The electronic nature of the aromatic ring on the sulfonyl group can significantly influence the catalyst's acidity and its ability to act as a hydrogen bond donor. The introduction of electron-withdrawing or electron-donating groups on the tolyl ring can modulate the electron density at the sulfonyl group, thereby affecting the catalyst's activity and the stereochemical outcome of the reaction.
Research on analogous N-arylsulfonylprolinamide catalysts has shown that the presence of electron-withdrawing groups, such as a nitro group (e.g., in N-(p-nitrophenylsulfonyl)prolinamide), can enhance the acidity of the sulfonamide proton. This increased acidity can lead to stronger hydrogen bonding interactions in the transition state, which can, in some cases, improve enantioselectivity. Conversely, electron-donating groups may decrease the acidity, potentially altering the catalyst's reactivity profile.
While specific comparative data for this compound is limited, the general trend observed with related catalysts suggests a direct correlation between the electronic properties of the aromatic substituent and the catalytic performance.
Table 1: Influence of Aromatic Substituents on N-Arylsulfonylprolinamide Catalyst Performance in a Model Aldol (B89426) Reaction
| Catalyst | Aromatic Substituent | Yield (%) | Enantiomeric Excess (ee, %) |
| N-(p-Tolylsulfonyl)prolinamide | p-CH₃ (electron-donating) | 85 | 92 |
| N-(Phenylsulfonyl)prolinamide | H (neutral) | 88 | 94 |
| N-(p-Nitrophenylsulfonyl)prolinamide | p-NO₂ (electron-withdrawing) | 92 | 97 |
| N-(p-Methoxyphenylsulfonyl)prolinamide | p-OCH₃ (electron-donating) | 82 | 90 |
Note: The data presented in this table is illustrative and based on general trends observed for N-arylsulfonylprolinamide catalysts in asymmetric aldol reactions. The specific values are representative and may not correspond to a single published study.
Exploration of Alternative Sulfonyl Groups
Beyond modifying the aromatic ring, researchers have also explored the replacement of the entire tolyl group with other sulfonyl moieties. This can lead to more significant changes in the catalyst's steric bulk and electronic character. Common alternatives include the methanesulfonyl (mesyl) and trifluoromethanesulfonyl (triflyl) groups.
The replacement of an arylsulfonyl group with an alkylsulfonyl group like mesyl can reduce the steric hindrance around the catalytic center, which may be beneficial for reactions involving bulky substrates. On the other hand, the highly electron-withdrawing nature of the triflyl group can dramatically increase the acidity of the N-H proton, potentially leading to different catalytic activities and selectivities.
The choice of the sulfonyl group is a critical parameter in the design of proline-based organocatalysts, allowing for the rational design of catalysts tailored for specific applications.
Structural Variations of the Proline Scaffold
The proline ring forms the chiral backbone of the catalyst, and modifications to its structure can have a profound impact on the stereochemical environment of the active site. These variations can range from simple substitutions on the pyrrolidine (B122466) ring to the use of entirely different, yet related, cyclic amino acid scaffolds.
Substitutions on the Pyrrolidine Ring (e.g., at C4, C5)
Introducing substituents on the pyrrolidine ring, particularly at the C4 and C5 positions, is a common strategy to create a more defined and sterically hindered chiral pocket. For instance, the introduction of a hydroxyl group at the C4 position, as in 4-hydroxyproline, can provide an additional hydrogen bond donor site, which can participate in the stabilization of the transition state and influence the stereochemical outcome.
When incorporated into an N-sulfonylproline framework, these substituents can act in concert with the sulfonyl group to create a highly organized catalytic environment. For example, a bulky substituent at the C5 position could effectively shield one face of the enamine intermediate formed during the catalytic cycle, leading to higher enantioselectivity.
Table 2: Effect of Pyrrolidine Ring Substitution on N-Tosylproline Derivative Catalyzed Michael Addition
| Catalyst | Substitution | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| N-Tosylproline | None | 90 | 90:10 | 95 |
| N-Tosyl-4-hydroxyproline | 4-OH | 92 | 92:8 | 97 |
| N-Tosyl-5,5-dimethylproline | 5,5-di-CH₃ | 88 | 95:5 | 98 |
Note: This table represents hypothetical data based on established principles of organocatalyst design, illustrating the potential effects of substitutions on the proline ring.
Exploration of Proline Analogs (e.g., azetidine (B1206935), pipecolic acid derivatives, silaproline analogs)
To further expand the diversity of proline-based catalysts, researchers have investigated the use of proline analogs, which feature different ring sizes or contain heteroatoms other than carbon in the ring.
Azetidine-2-carboxylic acid derivatives: With a smaller, four-membered ring, N-sulfonylated azetidine derivatives offer a more constrained and rigid scaffold compared to proline. This rigidity can be advantageous in locking the transition state into a specific conformation, potentially leading to enhanced enantioselectivity.
Pipecolic acid derivatives: As a six-membered ring homolog of proline, N-sulfonylated pipecolic acid derivatives provide a more flexible and sterically different environment. This can lead to different substrate preferences and stereochemical outcomes compared to their five-membered ring counterparts.
Silaproline analogs: The replacement of a carbon atom in the proline ring with a silicon atom introduces significant changes in bond lengths, angles, and electronic properties. The synthesis of N-Boc-(R)-silaproline has been reported, paving the way for the development of novel N-sulfonylated silaproline catalysts. These catalysts could exhibit unique reactivity and selectivity profiles due to the distinct stereoelectronic properties of the silicon atom.
Immobilization and Heterogenization Strategies for this compound Catalysts
While homogeneous organocatalysts like this compound often exhibit excellent activity and selectivity, their separation from the reaction mixture and subsequent reuse can be challenging, particularly on an industrial scale. To address this, various immobilization and heterogenization strategies have been developed. These methods aim to anchor the catalyst to a solid support, facilitating its recovery and recycling without compromising its catalytic performance.
Common supports for the immobilization of proline and its derivatives include:
Polymers: Polystyrene and polyethylene (B3416737) glycol (PEG) are frequently used polymeric supports. The catalyst can be covalently attached to the polymer backbone. Polymer-supported catalysts often benefit from high loading capacities and can be designed to be soluble in the reaction medium at elevated temperatures and insoluble at lower temperatures, allowing for easy separation.
Inorganic materials: Silica (B1680970) gel, mesoporous silica nanoparticles (MSNs), and zeolites are popular inorganic supports due to their high surface area, thermal stability, and mechanical robustness. The catalyst is typically grafted onto the surface of these materials through a linker.
The choice of the support and the immobilization technique can influence the catalyst's activity, selectivity, and stability. A well-designed heterogenized catalyst should maintain the intrinsic catalytic properties of its homogeneous counterpart while offering the practical advantages of easy separation and recyclability. The development of robust and efficient heterogenization strategies is crucial for the sustainable and cost-effective application of this compound and its derivatives in large-scale chemical synthesis.
Computational Chemistry and Theoretical Studies of M Tolylsulfonyl Proline and Its Catalytic Systems
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a detailed examination of the molecular properties of (m-Tolylsulfonyl)proline at the electronic level. These methods are essential for understanding the intrinsic factors that govern its reactivity and catalytic function.
The electronic structure of this compound is fundamental to its role as a bifunctional catalyst. The molecule combines a secondary amine, a carboxylic acid, and a strongly electron-withdrawing m-tolylsulfonyl group. DFT calculations are employed to model the distribution of electron density, identify charge localization, and calculate key electronic properties. A computational study on the closely related Tosyl-D-Proline (the para-tolyl isomer) using DFT at the B3LYP/6-311++G(d) level of theory revealed a significant total dipole moment of 7.4578 Debye, indicating high polarity arising from the sulfonyl and carboxylic acid groups indexcopernicus.com. This polarity is critical for interactions with substrates and solvents.
The electron-withdrawing nature of the sulfonyl group modulates the acidity of the carboxylic proton and the nucleophilicity of the proline nitrogen. This electronic influence is crucial for the formation of key intermediates, such as enamines or iminium ions, in catalytic cycles. Analysis of the molecular electrostatic potential (MEP) map would reveal electron-rich regions around the carboxyl and sulfonyl oxygen atoms, which can act as hydrogen bond acceptors, and an electron-deficient region around the acidic proton of the carboxyl group, which acts as a hydrogen bond donor.
| Atom | Partial Charge (a.u.) |
|---|---|
| S (in SO₂) | +1.45 |
| O (in SO₂) | -0.75 |
| N (proline ring) | -0.50 |
| C (carboxyl) | +0.65 |
| O (carboxyl carbonyl) | -0.60 |
| H (carboxyl) | +0.45 |
Note: These values are illustrative, based on typical charge distributions in similar functional groups calculated by quantum chemical methods. Actual values can vary with the specific computational model and basis set used.
Frontier Molecular Orbital (FMO) theory is a powerful framework for rationalizing chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species wikipedia.org. In proline-catalyzed reactions, the key reactive intermediate is often an enamine, formed between the proline catalyst and a carbonyl donor (like a ketone) nih.govwikipedia.org.
The HOMO of this enamine intermediate is higher in energy than that of the starting ketone, making it a more effective nucleophile nih.gov. FMO theory predicts that the reaction with an electrophile (the acceptor) is governed by the interaction between the enamine's HOMO and the electrophile's LUMO wikipedia.orgyoutube.com. The energy gap and the spatial overlap between these frontier orbitals determine the reaction's feasibility and activation barrier. For this compound, the sulfonyl group influences the energy levels of the orbitals, thereby tuning the catalyst's reactivity. Computational studies can precisely calculate the energies and visualize the shapes of these frontier orbitals, providing a basis for predicting how modifications to the catalyst structure will affect its reactivity.
Molecular Modeling and Dynamics Simulations
While quantum calculations provide insights into static electronic properties, molecular modeling and dynamics simulations are crucial for understanding the dynamic behavior of the catalyst and its non-covalent interactions with substrates and solvent molecules over time.
The catalytic activity of this compound is intrinsically linked to its three-dimensional structure. The molecule possesses significant conformational flexibility, primarily related to two key features: the puckering of the five-membered pyrrolidine (B122466) ring (which can adopt "endo" or "exo" conformations) and the cis/trans isomerization of the S-N sulfonamide bond nih.gov.
Computational methods are used to explore the potential energy surface of the molecule to identify stable low-energy conformers and the transition states connecting them nih.govnih.gov. The bulky tolylsulfonyl group imposes significant steric constraints, influencing the preferred ring pucker and the rotational barrier of the S-N bond. Understanding the relative populations of these conformers is critical, as only specific conformations may be catalytically active in orienting the substrate correctly for a highly stereoselective transformation. The preference for cis or trans isomers can also be heavily influenced by the solvent environment odinity.com.
To understand the origin of stereoselectivity in reactions catalyzed by this compound, it is essential to model the interactions within the catalyst-substrate complex. Computational studies, particularly DFT calculations of transition states, are invaluable for this purpose nih.gov. In a typical proline-catalyzed aldol (B89426) reaction, for instance, the mechanism involves the formation of an enamine intermediate from the catalyst and a ketone wikipedia.orgnih.gov. This enamine then attacks an aldehyde.
The stereochemical outcome is determined by the transition state of the C-C bond-forming step. Molecular modeling shows that the carboxylic acid group of the proline catalyst plays a crucial role by forming a hydrogen bond with the aldehyde substrate nih.gov. This hydrogen bond acts as an anchor, locking the aldehyde into a specific orientation relative to the incoming enamine nucleophile. This leads to a highly organized, chair-like transition state (a Zimmerman-Traxler model), which preferentially allows the attack to occur from one specific face, thus controlling the stereochemistry of the product wikipedia.org. Molecular dynamics simulations can further explore the stability of these pre-reaction complexes in explicit solvent, providing a more complete picture of the binding events.
A key advantage of computational chemistry is its ability to guide the development of new catalysts through rational design, minimizing trial-and-error synthesis nih.gov. By leveraging the mechanistic insights gained from the studies described above, researchers can propose structural modifications to the this compound scaffold and predict their impact on catalytic performance in silico.
For example, theoretical calculations can assess how changing the electronic properties of the aryl group (e.g., by adding electron-donating or -withdrawing substituents) would alter the HOMO energy of the enamine intermediate and thus its nucleophilicity. Similarly, modifying the steric bulk of the sulfonyl group could influence the conformational equilibrium or enhance facial shielding in the transition state, potentially leading to higher enantioselectivity. This computational pre-screening allows for the identification of promising catalyst candidates with potentially superior activity, stability, or selectivity for subsequent experimental validation acs.orgmdpi.com. The development of various proline sulfonamide catalysts has demonstrated the success of this approach in creating highly effective organocatalysts nih.gov.
Mechanistic Insights from Computational Studies
Computational studies, particularly those employing Density Functional Theory (DFT), have been pivotal in elucidating the mechanisms of proline-catalyzed reactions. nih.govresearchgate.netnih.gov While specific computational data for this compound is not extensively available in the reviewed literature, the well-established mechanistic framework for proline and its derivatives provides a robust foundation for understanding its catalytic behavior.
The catalytic cycle of proline-type catalysts in reactions such as the aldol addition is widely accepted to proceed through an enamine intermediate. nih.govunits.it The sulfonyl group in this compound, being a strong electron-withdrawing group, is expected to influence the electronic properties of the proline ring and the acidity of the carboxylic acid proton, which in turn can affect the formation and reactivity of the enamine intermediate.
Energy Profiles of Catalytic Pathways and Transition State Characterization
The elucidation of the complete energy profile of a catalytic cycle is a primary objective of computational studies. This involves mapping the potential energy surface to identify all intermediates and transition states, thereby determining the rate-determining step of the reaction. For proline-catalyzed reactions, the C-C bond-forming step is often found to be rate-limiting and stereodetermining. nih.gov
DFT calculations are commonly employed to optimize the geometries of reactants, intermediates, transition states, and products. The B3LYP functional is a widely used method for such investigations, often in conjunction with basis sets like 6-31G(d). nih.gov Vibrational frequency analysis is then performed to characterize the nature of the stationary points on the potential energy surface. A true intermediate is characterized by having all real vibrational frequencies, while a transition state possesses exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Table 1: Representative Calculated Activation Energies for Proline-Catalyzed Aldol Reaction Transition States
| Transition State | Description | Relative Activation Energy (kcal/mol) |
| TS-anti-re | Attack of the re face of the aldehyde on the anti-enamine | 0.0 |
| TS-anti-si | Attack of the si face of the aldehyde on the anti-enamine | +1.5 |
| TS-syn-re | Attack of the re face of the aldehyde on the syn-enamine | +3.0 |
| TS-syn-si | Attack of the si face of the aldehyde on the syn-enamine | +4.5 |
Note: The data in this table is hypothetical and serves as an illustrative example of the types of results obtained from DFT calculations on proline-catalyzed reactions. The relative energies are indicative of the preference for a particular stereochemical outcome.
The characterization of transition states involves a detailed analysis of their geometric parameters, such as the lengths of forming and breaking bonds, and key bond angles. In the context of an aldol reaction catalyzed by a proline derivative, the transition state for the C-C bond formation would show a partially formed bond between the enamine carbon and the aldehyde carbonyl carbon.
Elucidation of Stereoselectivity Mechanisms through Transition State Calculations
The origin of stereoselectivity in asymmetric catalysis is a key question that can be effectively addressed through computational chemistry. For proline-catalyzed reactions, the widely accepted Zimmermann-Traxler model provides a qualitative explanation for the observed stereochemical outcome. researchgate.net This model posits a chair-like six-membered transition state wherein the substituents adopt positions that minimize steric interactions.
Computational studies provide quantitative support for this model by calculating the relative energies of the different diastereomeric transition states. The stereochemical outcome of the reaction is determined by the energy difference between the lowest energy transition states leading to the different stereoisomers. A lower activation energy for one transition state over another implies a faster reaction rate through that pathway, resulting in the preferential formation of the corresponding stereoisomer.
For this compound, the bulky tolylsulfonyl group is expected to play a significant role in dictating the facial selectivity of the reaction. Transition state calculations would likely reveal that the catalyst orients the reactants in a way that minimizes steric clashes between the sulfonyl group, the proline ring, and the substrates.
Table 2: Key Geometric Parameters of a Hypothetical Transition State for an Aldol Reaction Catalyzed by an N-Sulfonylated Proline
| Parameter | Description | Value (Å or °) |
| Cα-Ccarbonyl | Length of the forming C-C bond | 2.2 |
| Oaldehyde-Hacid | Length of the hydrogen bond | 1.8 |
| N-Cα-Ccarbonyl | Angle of nucleophilic attack | 109.5 |
| Dihedral Angle | Orientation of the sulfonyl group relative to the reacting centers | Varies |
Note: This table presents hypothetical data to illustrate the types of geometric parameters that are analyzed in transition state calculations for proline-derivative-catalyzed reactions.
The analysis of these geometric parameters, combined with the relative energies of the transition states, allows for a detailed understanding of how the catalyst controls the stereochemical outcome. The hydrogen bond between the carboxylic acid proton and the aldehyde oxygen is a crucial feature of the transition state, playing a role in both catalysis and stereocontrol. nih.gov The electron-withdrawing nature of the tolylsulfonyl group would likely increase the acidity of this proton, potentially leading to a stronger hydrogen bond and enhanced catalytic activity and stereoselectivity.
Future Perspectives and Emerging Trends in M Tolylsulfonyl Proline Research
Expansion to Novel Reaction Classes and Substrate Scope
While (m-Tolylsulfonyl)proline and related proline sulfonamides have proven highly effective in established transformations like aldol (B89426) and Mannich reactions, a significant emerging trend is their application in a wider array of asymmetric syntheses. nih.gov Researchers are actively exploring new frontiers, including cycloaddition reactions and C-H functionalizations, to build complex molecular architectures with high stereocontrol.
Cycloaddition Reactions: The construction of cyclic and heterocyclic systems is fundamental to synthetic chemistry. Proline-based catalysts are being investigated for their ability to mediate various cycloadditions. For instance, the 1,3-dipolar cycloaddition of azomethine ylides generated from proline and its derivatives with various dipolarophiles offers a powerful route to synthesize complex N-heterocycles. rsc.orgresearchgate.net This strategy is being extended to catalysts like this compound to enhance stereoselectivity and broaden the scope of accessible cyclic structures.
C-H Functionalization: The direct functionalization of carbon-hydrogen bonds represents a paradigm shift in synthesis, offering more efficient and atom-economical routes to complex molecules. Organocatalysis is emerging as a key player in this field. Proline-derived catalysts, particularly diarylprolinol silyl (B83357) ethers, have been successfully used in the visible-light-mediated organocatalytic C-H functionalization of toluene (B28343) derivatives. researchgate.net This opens the exciting prospect of using catalysts like this compound for the enantioselective functionalization of traditionally inert sp³ C-H bonds, a significant challenge in organic synthesis. nih.gov
The expansion into these novel reaction classes demonstrates the versatility of the proline scaffold. By modifying the electronic and steric properties of the catalyst, as in this compound, chemists can tune its reactivity for an increasingly diverse range of substrates and transformations.
| Reaction Type | Catalyst Type | Substrate 1 | Substrate 2 | Product Type | Yield | Enantioselectivity (ee) | Reference |
| C-H Functionalization | Diarylprolinol silyl ether | Cinnamaldehyde | Toluene | β-benzylated aldehyde | 82% | 95% ee | researchgate.net |
| 1,3-Dipolar Cycloaddition | L-Proline (as precursor) | Isatin derivative | Phenylacetylene | Spirooxindole-pyrrolizidine | 95% | >99% ee | rsc.org |
| Michael Addition | Proline Sulfonamide | Cyclohexanone | Nitrostyrene | Substituted Cyclohexanone | >95% | 97% ee | nih.gov |
Integration with Flow Chemistry and Continuous Processing for Scalable Asymmetric Synthesis
A major challenge in transitioning organocatalytic reactions from the laboratory to industrial-scale production is the typically homogeneous nature of the catalyst, which complicates its separation and recovery. rsc.org Integrating this compound catalysis with flow chemistry and continuous processing offers a powerful solution to this problem, enhancing efficiency, safety, and sustainability. nih.gov
The core of this approach lies in the immobilization, or heterogenization, of the catalyst onto a solid support. rsc.org Proline and its derivatives have been successfully grafted onto various materials, including silica (B1680970), polymers, and magnetic nanoparticles. eurekaselect.comrsc.orgnih.govnih.gov These supported catalysts can be packed into a column or reactor, creating a fixed-bed system. researchgate.net A continuous stream of reactants is then passed through the reactor, where the transformation occurs on the catalytic solid phase. The product stream exits continuously, free from the catalyst, which remains in the reactor for extended use. mdpi.com
This methodology offers several key advantages:
Enhanced Efficiency: Flow reactors often allow for superior heat and mass transfer, leading to significantly reduced reaction times and improved yields compared to batch processes. mdpi.com
Catalyst Reusability: Immobilization allows for easy separation and reuse of the catalyst, reducing costs and waste. nih.gov
Scalability and Automation: Continuous flow systems are more easily scaled up than batch reactors and are amenable to automation, ensuring consistent product quality. rsc.org
Improved Safety: By minimizing the volume of hazardous reagents and intermediates at any given time, flow chemistry inherently reduces the risks associated with highly exothermic or unstable reactions.
The development of robust, recyclable, and highly active supported versions of this compound is a key research focus, paving the way for its application in large-scale, sustainable manufacturing of chiral compounds.
Application in Advanced Materials Synthesis
The utility of this compound and related organocatalysts is expanding beyond the synthesis of small molecules to the creation of advanced functional materials. A prominent emerging trend is the use of these catalysts to impart chirality into polymers and nanomaterials, creating materials with unique optical, electronic, or recognition properties.
One innovative approach involves the design of catalyst-containing materials. For example, researchers have developed proline-functionalized poly(methyl methacrylate) (PMMA) nanoparticles with a magnetic core. nih.gov These nanoparticles serve as highly effective and recyclable catalysts for asymmetric reactions in aqueous media. nih.gov Beyond their catalytic function, these chiral nanoparticles are themselves a form of advanced material, combining the properties of a polymer, a magnetic nanoparticle, and a chiral catalyst.
Furthermore, the principles of asymmetric organocatalysis can be applied to polymerization reactions. Asymmetric polymerization, catalyzed by chiral entities like this compound, could enable the synthesis of chiral polymers with a defined helicity or stereochemistry. Such materials are of great interest for applications in:
Chiral chromatography: as stationary phases for separating enantiomers.
Sensors: for the enantioselective detection of specific molecules.
Asymmetric catalysis: where the chiral polymer itself acts as a recyclable catalyst.
The incorporation of well-defined chiral centers into material structures using organocatalysts like this compound is a promising frontier that bridges the gap between molecular synthesis and materials science.
Advancements in Catalyst Design and Optimization through High-Throughput Experimentation and Machine Learning Approaches
The traditional process of discovering and optimizing catalysts relies heavily on chemical intuition and laborious one-at-a-time experimentation. Modern approaches are increasingly data-driven, leveraging high-throughput experimentation (HTE) and machine learning (ML) to dramatically accelerate this cycle. This trend is set to revolutionize the design of next-generation catalysts based on the this compound scaffold.
High-Throughput Experimentation (HTE): HTE platforms use robotics and miniaturization to perform hundreds or even thousands of reactions in parallel. nih.gov This allows for the rapid screening of a vast array of reaction parameters, including variations in the catalyst structure (e.g., different sulfonyl groups or proline modifications), substrates, solvents, and additives. The resulting large datasets provide a comprehensive map of the reaction landscape, revealing structure-activity relationships that would be difficult to uncover through traditional methods.
Machine Learning (ML): The data generated by HTE is ideally suited for machine learning algorithms. rsc.org Researchers can build predictive models that correlate molecular features of the catalyst and substrates with reaction outcomes like yield and enantioselectivity. rsc.orgarxiv.org A typical workflow involves:
Data Generation: HTE is used to create a large, high-quality dataset of reactions.
Feature Engineering: The structures of catalysts, substrates, and other components are converted into numerical descriptors that a machine can understand.
Model Training: An ML model, such as a deep neural network or a random forest, is trained on the dataset to learn the complex relationships between the input features and the reaction outcomes. rsc.orgresearchgate.net
Prediction and Design: The trained model can then predict the enantioselectivity of new, untested catalysts or reaction conditions, guiding chemists toward the most promising experiments and minimizing wasted effort. nih.gov
This synergy between HTE and ML creates a powerful feedback loop for catalyst discovery. It enables a more rational, data-informed approach to catalyst design, moving beyond incremental improvements to explore a much wider chemical space. By applying these methods, the optimization of this compound derivatives for specific, challenging transformations can be achieved with unprecedented speed and efficiency.
Q & A
Q. How can this compound be integrated into studies of plant stress tolerance, given its structural similarity to natural proline?
- Methodological Answer :
- Compare proline dehydrogenase (PDH) inhibition profiles in Arabidopsis mutants using radiolabeled ³H-proline .
- Conduct drought stress assays with transgenic plants overexpressing sulfonyl-proline transporters .
- Analyze ROS scavenging activity via DCFH-DA fluorescence assays to assess antioxidant synergy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
